molecular formula C18H33F3O3 B12562929 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid CAS No. 144557-05-1

16-(2,2,2-Trifluoroethoxy)hexadecanoic acid

Cat. No.: B12562929
CAS No.: 144557-05-1
M. Wt: 354.4 g/mol
InChI Key: WJDREDUVGGDVNO-UHFFFAOYSA-N
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Description

16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a hexadecanoic acid backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

16-(2,2,2-Trifluoroethoxy)hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hexadecanol.

Scientific Research Applications

16-(2,2,2-Trifluoroethoxy)hexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-(2,2,2-Trifluoroethoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.

    2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the long carbon chain of hexadecanoic acid.

Uniqueness

16-(2,2,2-Trifluoroethoxy)hexadecanoic acid is unique due to the presence of both a long carbon chain and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

144557-05-1

Molecular Formula

C18H33F3O3

Molecular Weight

354.4 g/mol

IUPAC Name

16-(2,2,2-trifluoroethoxy)hexadecanoic acid

InChI

InChI=1S/C18H33F3O3/c19-18(20,21)16-24-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(22)23/h1-16H2,(H,22,23)

InChI Key

WJDREDUVGGDVNO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCOCC(F)(F)F

Origin of Product

United States

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